3-hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 3-hydroxy-pyrrol-2-one family, characterized by a five-membered lactam ring with substituents at positions 1, 3, 4, and 3. Key structural features include:
Properties
IUPAC Name |
4-hydroxy-2-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-4-6-16(7-5-15)19-18(20(25)17-3-2-14-29-17)21(26)22(27)24(19)9-8-23-10-12-28-13-11-23/h2-7,14,19,26H,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEMRLXYHDQAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound with the molecular formula C22H24N2O4S and a molecular weight of 412.5 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrole core substituted with a morpholinoethyl group, a thiophene-2-carbonyl moiety, and a p-tolyl group. The presence of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4S |
| Molecular Weight | 412.5 g/mol |
| Purity | Typically ≥ 95% |
Antitumor Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antitumor activity. For instance, thiazolidinones and other related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Case Study:
In one study, the compound was tested against glioblastoma multiforme cells. The results demonstrated a dose-dependent decrease in cell viability, suggesting that the compound may inhibit tumor growth effectively .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have shown effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis pathways. Further research is required to evaluate the specific antimicrobial spectrum of this compound.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest: Evidence suggests that it can cause cell cycle arrest at various phases, particularly G1/S phase.
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Cytotoxicity: Studies indicate that the compound exhibits cytotoxic effects on cancer cell lines with IC50 values comparable to established chemotherapeutics.
- Selectivity: Preliminary data suggest that it may selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.
- Synergistic Effects: When combined with other chemotherapeutic agents, it may enhance the overall efficacy through synergistic mechanisms.
Comparison with Similar Compounds
Substituent Variations at Position 1
The morpholinoethyl group distinguishes the target compound from analogs with alternative substituents:
Impact: The morpholinoethyl group improves water solubility compared to cyclohexyl or benzyl analogs, making the target compound more suitable for aqueous formulations.
Variations at Position 4
The thiophene-2-carbonyl group is critical for electronic and steric effects:
Impact : Thiophene’s sulfur atom may enhance binding to metalloenzymes compared to furan or benzoyl groups .
Substituent Differences at Position 5
The p-tolyl group is compared to other aryl/hydrophobic groups:
Impact : The p-tolyl group optimizes lipophilicity for cell membrane penetration without excessive hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
